molecular formula C11H9ClN2O3 B7814160 4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole

4-Chloromethyl-5-methyl-2-(3-nitrophenyl)-oxazole

Cat. No. B7814160
M. Wt: 252.65 g/mol
InChI Key: BYHUSLNOUZIOSU-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

A mixture of 3-nitrobenzaldehyde (18.67 g), 2,3-butanedione-2-oxime (12.50 g) and 4N hydrogenchloride-ethyl acetate (400 mL) was stirred at room temperature for 16 hrs. The reaction mixture was concentrated. A mixture of the residue, tetrahydrofuran (400 mL) and thionyl chloride (13.6 mL) was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography and the crude product obtained from a fraction eluted with ethyl acetate-hexane (1:4-1:3, v/v) was washed with diethyl ether-hexane to give 4-chloromethyl-5-methyl-2-(3-nitrophenyl)-1,3-oxazole as colorless crystals (2.67 g, yield 8.6%). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 111-113° C.
Quantity
18.67 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([O-:3])=[O:2].[CH3:12][C:13](=[N:17]O)[C:14](=O)[CH3:15].[ClH:19].C(OCC)(=O)C>>[Cl:19][CH2:12][C:13]1[N:17]=[C:7]([C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[O:8][C:14]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
18.67 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
12.5 g
Type
reactant
Smiles
CC(C(C)=O)=NO
Name
Quantity
400 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
A mixture of the residue, tetrahydrofuran (400 mL) and thionyl chloride (13.6 mL)
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude product obtained from a fraction
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (1:4-1:3
WASH
Type
WASH
Details
v/v) was washed with diethyl ether-hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 8.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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